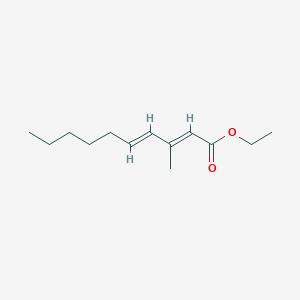

ethyl (2E,4E)-3-methyldeca-2,4-dienoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2E,4E)-3-methyldeca-2,4-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-4-6-7-8-9-10-12(3)11-13(14)15-5-2/h9-11H,4-8H2,1-3H3/b10-9+,12-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQJIUOOFAIEPX-HULFFUFUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(=CC(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C(=C/C(=O)OCC)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Conjugated Dienoate Esters

Conjugated dienoate esters are a class of organic molecules characterized by a carboxylic ester functional group and a system of two conjugated carbon-carbon double bonds. This arrangement of alternating double and single bonds gives rise to unique electronic and chemical properties. nih.gov These compounds are of interest in synthetic organic chemistry, as the conjugated system provides a versatile scaffold for a variety of chemical transformations. mdpi.comresearchgate.net The synthesis of conjugated dienes can be achieved through various methods, including olefination reactions, cross-coupling reactions, and metathesis. organic-chemistry.orgnih.gov

The general structure of a conjugated dienoate ester is R-CH=CH-CH=CH-COOR', where R and R' represent alkyl or other organic groups. The specific geometry of the double bonds (E or Z) plays a crucial role in determining the molecule's shape and, consequently, its biological activity.

Below is a table of various conjugated dienoate esters, illustrating the structural diversity within this class of compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Isomeric Form |

| Ethyl (2E,4E)-2,4-hexadienoate | C8H12O2 | 140.18 | (2E,4E) |

| Ethyl (2E,4Z)-deca-2,4-dienoate | C12H20O2 | 196.29 | (2E,4Z) |

| Methyl (2E,4Z)-deca-2,4-dienoate | C11H18O2 | 182.26 | (2E,4Z) |

| Ethyl hexadeca-2,4-dienoate | C18H32O2 | 280.45 | Not Specified |

Significance in Chemical Ecology and Pheromone Research

A prominent example is ethyl (2E,4Z)-deca-2,4-dienoate , commonly known as "pear ester." nih.gov This compound is a powerful kairomone for the codling moth (Cydia pomonella), a major pest of pome fruits like apples and pears. researchgate.net A kairomone is a semiochemical that benefits the receiver but not the emitter. In this case, the pear ester, a component of ripe pear aroma, attracts both male and female codling moths, guiding them to suitable host plants for feeding and egg-laying. researchgate.netusda.gov

The discovery and study of the pear ester have had significant implications for integrated pest management (IPM) strategies for the codling moth. researchgate.net Lures containing synthetic pear ester are used in traps to monitor moth populations, helping growers to time insecticide applications more effectively. plantprotection.pl Furthermore, research has explored the use of pear ester in mating disruption and as a spray adjuvant to enhance the efficacy of insecticides by arresting larval movement. nih.gov

The specificity of the codling moth's response to the pear ester highlights the importance of stereochemistry in chemical communication. Studies have shown that the (2E,4Z) isomer is significantly more attractive than other geometric isomers, such as the (2E,4E) form. researchgate.net

The following table summarizes the known bioactivities of pear ester and related compounds on various insect species.

| Compound | Species | Type of Semiochemical | Observed Behavior |

| Ethyl (2E,4Z)-deca-2,4-dienoate | Cydia pomonella (Codling Moth) | Kairomone | Attraction of males and females, oviposition stimulant researchgate.netusda.gov |

| Propyl (E,Z)-2,4-decadienoate | Cydia pomonella (Codling Moth) | Kairomone | Attraction of males and females researchgate.net |

Historical Perspectives on Analogous Compounds and Their Bioactivities

Stereoselective Strategies for (2E,4E)-Diene Construction

The formation of the conjugated (2E,4E)-diene system is the most critical challenge in the synthesis of the target molecule. Several classic and modern organic reactions can be employed to achieve the desired stereochemical outcome.

Olefination reactions are among the most reliable methods for forming carbon-carbon double bonds. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is particularly well-suited for the stereoselective synthesis of α,β-unsaturated esters. conicet.gov.ar

The HWE reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org For the synthesis of ethyl (2E,4E)-3-methyldeca-2,4-dienoate, a key strategy involves the reaction of a phosphonate reagent containing the C1-C3 fragment with an aldehyde containing the C4-C10 fragment. Specifically, the ylide generated from ethyl 2-(diethylphosphoryl)propanoate is a "stabilized" ylide due to the electron-withdrawing ester group. Reactions of stabilized ylides with aldehydes predominantly yield (E)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org

Therefore, a plausible route is the reaction of the phosphonate carbanion derived from ethyl 2-(diethylphosphoryl)propanoate with (E)-hept-2-enal. This approach constructs the C2-C3 double bond. The (E)-stereochemistry of the C4-C5 double bond is pre-installed in the aldehyde starting material, and the HWE reaction establishes the new C2-C3 double bond with the desired (E)-configuration.

| Parameter | Condition | Rationale/Effect on Stereoselectivity |

| Phosphonate Reagent | Ethyl 2-(diethylphosphoryl)propanoate | Stabilized phosphonate favors the formation of the (E)-alkene. |

| Aldehyde | (E)-Hept-2-enal | The stereochemistry of the C4=C5 bond is retained in the product. |

| Base | NaH, KHMDS, DBU | Strong, non-nucleophilic bases are used to generate the phosphonate carbanion. The choice of cation (Li+, Na+, K+) can influence E/Z selectivity. wikipedia.org |

| Solvent | THF, DME, Toluene | Anhydrous aprotic solvents are typically required. |

| Temperature | -78 °C to room temperature | Higher temperatures can sometimes increase (E)-stereoselectivity. wikipedia.org |

The primary advantage of the HWE reaction is that the water-soluble dialkyl phosphate (B84403) byproduct is easily removed during aqueous workup, simplifying purification compared to the triphenylphosphine (B44618) oxide generated in a standard Wittig reaction. wikipedia.org

Organometallic reagents, particularly organocuprates (Gilman reagents), are powerful tools for forming carbon-carbon bonds. masterorganicchemistry.commasterorganicchemistry.com Their utility in diene synthesis often involves the 1,4-conjugate addition to an α,β-alkynyl ester. wikipedia.org

A potential route to a precursor for ethyl (2E,4E)-3-methyldeca-2,4-dienoate involves the conjugate addition of a lithium dialkylcuprate to an ethyl 2-alkynoate (enynoate). For instance, the addition of lithium di-n-pentylcuprate to ethyl 3-methyl-2-butynoate would install the pentyl group at the C4 position. The stereochemistry of the resulting double bond is typically trans.

Alternatively, a highly stereoselective method involves the addition of a vinylcuprate to an α,β-alkynyl ester. orgsyn.org For example, the reaction of lithium di((E)-1-heptenyl)cuprate with ethyl propiolate can be adapted. To obtain the target structure, one could envision the addition of lithium di-n-pentylcuprate to ethyl (E)-3-methylpent-2-en-4-ynoate. A more direct approach involves the conjugate addition of an organocuprate to an enynoate, which generates a dienolate that can then be trapped, as discussed in section 2.2.

| Reagent Type | Example | Application |

| Organocuprate | Lithium di-n-pentylcuprate ((C₅H₁₁)₂CuLi) | 1,4-conjugate addition to α,β-alkynyl esters. wikipedia.org |

| Vinylcuprate | Lithium di((E)-1-heptenyl)cuprate | Stereospecific addition to install a pre-formed (E)-alkene. orgsyn.org |

| Grignard Reagent | 1-Heptenylmagnesium bromide | Used in the presence of copper salts to favor 1,4-addition. wikipedia.orgorgsyn.org |

These methods often require low temperatures and strictly anhydrous conditions to prevent side reactions. orgsyn.org

Sigmatropic rearrangements, such as the Claisen rearrangement, are powerful reactions for C-C bond formation that proceed through a concerted, pericyclic mechanism. organic-chemistry.org The Johnson-Claisen rearrangement, which involves reacting an allylic alcohol with an orthoester, produces a γ,δ-unsaturated ester and can be a viable method for constructing the backbone of the target molecule. wikipedia.orglibretexts.org A potential precursor could be synthesized via a Johnson-Claisen rearrangement of 1-nonen-4-ol (B1595558) with triethyl orthoacetate to form an intermediate that can be further elaborated.

A more direct rearrangement approach has been demonstrated for the synthesis of the related compound, ethyl (E,Z)-2,4-decadienoate, via the thermal or Lewis acid-catalyzed rearrangement of a β-allenic ester. orgsyn.org This nih.govnih.gov-sigmatropic rearrangement proceeds under neutral conditions. Adapting this method would involve the synthesis of an appropriately substituted allenic ester, ethyl 3-methyl-4,5-decadienoate, which could then rearrange to form the desired conjugated diene system. The stereochemical outcome is often dependent on the specific geometry of the transition state.

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for constructing carbon-carbon bonds, including those in conjugated diene systems. nih.gov The Stille and Suzuki reactions are particularly prominent.

The Stille coupling involves the reaction of an organostannane with an organic halide or triflate. wikipedia.orgorganic-chemistry.org A convergent synthesis of ethyl (2E,4E)-3-methyldeca-2,4-dienoate could be achieved by coupling two vinyl fragments. For instance, ethyl (E)-3-bromo-2-butenoate could be coupled with (E)-1-(tributylstannyl)-1-hexene under palladium catalysis. A key advantage of the Stille reaction is its tolerance of a wide variety of functional groups. libretexts.orgnumberanalytics.com

| Vinyl Stannane | Vinyl Halide/Triflate | Catalyst |

| (E)-1-(Tributylstannyl)-1-hexene | Ethyl (E)-2-bromo-3-methylbut-2-enoate | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| (E)-2-(Tributylstannyl)prop-1-en-1-yl acetate (B1210297) | Ethyl (E)-2-bromohept-2-enoate | Pd₂(dba)₃ with phosphine (B1218219) ligand |

Similarly, the Suzuki reaction, which couples an organoboron compound with an organic halide, could be employed. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yield and retaining the stereochemistry of the double bonds.

Regioselective Introduction of the 3-Methyl Branch

Strategy 1: Using Methylated Precursors This is the most straightforward approach. In the context of the HWE reaction (Section 2.1.1), the phosphonate reagent itself carries the methyl group, for example, ethyl 2-(diethylphosphoryl)propanoate. The reaction of this C3-methylated phosphonate with an appropriate α,β-unsaturated aldehyde directly and regioselectively installs the methyl group at the desired position. Similarly, for transition metal-catalyzed couplings (Section 2.1.4), one of the vinyl coupling partners, such as ethyl (E)-2-bromo-3-methylbut-2-enoate, would contain the methyl group.

Strategy 2: Alkylation of a Dienolate Intermediate A more sophisticated strategy involves the formation of a dienolate intermediate followed by regioselective alkylation. This can be achieved through the 1,4-conjugate addition of an organocuprate to an α,β-alkynyl ester (enynoate). For example, the addition of a lithium dialkylcuprate to ethyl hept-2-ynoate would generate a copper dienolate intermediate. This dienolate can then be trapped with an electrophile. For the synthesis of the target compound, the addition of a methylcuprate to ethyl dec-2-en-4-ynoate would generate a dienolate, which could then be protonated. A more relevant approach is the 1,4-addition of a cuprate (B13416276) to an enynoate, followed by trapping the resulting enolate with a methylating agent like methyl iodide. The success of this method hinges on controlling the regioselectivity of the alkylation, as the dienolate has two potentially nucleophilic sites (C3 and C5). Research on organocuprate conjugate-addition–enolate-alkylation sequences has shown this to be a feasible strategy for creating complex molecules. rsc.org

Optimization of Reaction Conditions for Yield and Purity

Achieving a high yield and excellent purity of the desired (2E,4E) isomer requires careful optimization of reaction conditions, as side reactions and the formation of other stereoisomers are common challenges. numberanalytics.com The goal is to identify the ideal set of parameters that maximize reaction efficiency and selectivity while minimizing waste. numberanalytics.com

Key parameters for optimization include:

Temperature: Can affect reaction rates and the equilibrium between kinetic and thermodynamic products, thereby influencing stereoselectivity. wikipedia.org

Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states.

Catalyst/Reagent Stoichiometry: The loading of catalysts and the ratio of reactants must be fine-tuned to ensure complete conversion without promoting side reactions. azom.com

Base/Additives: In reactions like the HWE, the choice of base and the presence of salt additives (e.g., LiCl) can significantly alter the E/Z ratio of the resulting alkene.

The optimization process is often carried out systematically, by varying one parameter at a time or using statistical methods like design of experiments (DoE) to efficiently explore the reaction space. numberanalytics.com

| Entry | Base (1.1 eq) | Solvent | Temperature (°C) | Yield (%) | Ratio (2E,4E) : other isomers |

| 1 | NaH | THF | 0 to 25 | 75 | 90:10 |

| 2 | KHMDS | THF | -78 to 0 | 82 | 95:5 |

| 3 | KHMDS | Toluene | -78 to 0 | 78 | 92:8 |

| 4 | DBU | CH₃CN | 25 | 65 | 85:15 |

| 5 | KHMDS + 18-crown-6 | THF | -78 to 0 | 85 | >98:2 |

This iterative process of adjusting and analyzing reaction parameters is essential for developing a robust and scalable synthesis that delivers the target compound with the required stereochemical purity and in high yield.

Enantiomeric and Diastereomeric Purity Assessment in Synthetic Products

The synthesis of ethyl (2E,4E)-3-methyldeca-2,4-dienoate, a chiral compound with geometric isomers, requires rigorous analytical techniques to ascertain the purity of the final product in terms of both its enantiomeric and diastereomeric composition. The presence of a chiral center at the C-3 position and two double bonds (at C-2 and C-4) gives rise to the possibility of enantiomers ((R) and (S)) and diastereomers (E/Z isomers). The accurate determination of the ratios of these stereoisomers is paramount, as different stereoisomers can elicit varied biological responses in insects.

The primary analytical techniques for assessing the stereochemical purity of compounds like ethyl (2E,4E)-3-methyldeca-2,4-dienoate are chiral chromatography (both gas and liquid) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chiral Chromatography

Chiral chromatography is the cornerstone for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times and thus their separation.

Chiral Gas Chromatography (GC): Chiral GC is a powerful tool for the analysis of volatile chiral compounds like ethyl (2E,4E)-3-methyldeca-2,4-dienoate. Cyclodextrin-based derivatives are commonly employed as chiral selectors in the stationary phase. These cage-like molecules have a chiral cavity, and the differential inclusion of the enantiomers leads to their separation. The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are critical for achieving baseline separation.

Illustrative Research Findings: While specific data for ethyl (2E,4E)-3-methyldeca-2,4-dienoate is not readily available in public literature, studies on structurally similar methyl-branched insect pheromones have demonstrated the efficacy of chiral GC. For instance, the enantiomers of other methyl-branched esters have been successfully resolved on cyclodextrin-based columns, allowing for the determination of enantiomeric excess (ee).

Table 1: Representative Chiral GC Separation of a Methyl-Branched Ester

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee%) |

|---|---|---|---|

| (R)-isomer | 15.2 | 98.5 | 97.0 |

| (S)-isomer | 15.8 | 1.5 |

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another indispensable technique, particularly for less volatile compounds or for preparative-scale separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte enantiomers and the chiral stationary phase.

Research Findings: The enantiomeric purity of synthetic intermediates and final products of chiral pheromones is routinely assessed using chiral HPLC. By comparing the chromatogram of a synthetic sample to that of a racemic standard, the enantiomeric ratio can be accurately determined.

Table 2: Example of Chiral HPLC Analysis for a Chiral Ester

| Enantiomer | Retention Time (min) | Peak Area (%) |

|---|---|---|

| (S)-enantiomer | 10.5 | 2.0 |

| (R)-enantiomer | 12.1 | 98.0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the diastereomeric purity of ethyl (2E,4E)-3-methyldeca-2,4-dienoate. The different spatial arrangement of atoms in diastereomers results in distinct chemical shifts and coupling constants in their NMR spectra.

Diastereomeric Purity: The geometric configuration of the double bonds (2E,4E) can be confirmed using ¹H NMR. The coupling constants (J-values) between the vinylic protons are characteristic of the E (trans) or Z (cis) configuration. For the (2E,4E) isomer, large coupling constants are expected. The integration of signals corresponding to different geometric isomers in the ¹H NMR spectrum allows for the quantification of diastereomeric purity.

To determine enantiomeric purity using NMR, a chiral derivatizing agent (CDA) is often employed. The CDA reacts with both enantiomers of the analyte to form a pair of diastereomers. These newly formed diastereomers will have distinct NMR signals, and the ratio of their integration values will correspond to the enantiomeric ratio of the original analyte.

Illustrative Example: A chiral alcohol could be used to transesterify the ethyl ester, forming a pair of diastereomeric esters. The ¹H or ¹³C NMR spectrum of this mixture would then show separate signals for the two diastereomers, allowing for the calculation of the enantiomeric excess of the starting material.

Combined Techniques

Often, a combination of these techniques is used for a comprehensive assessment. For instance, GC-MS or LC-MS can be used to confirm the identity of the separated isomers. The combination of chromatographic separation and spectroscopic identification provides a high degree of confidence in the stereochemical purity of the synthesized ethyl (2E,4E)-3-methyldeca-2,4-dienoate.

Enzymatic Pathways Potentially Involved in Dienoate Formation

The formation of the deca-2,4-dienoate structure likely involves enzymes from the fatty acid synthase (FAS) or polyketide synthase (PKS) families. These multienzyme complexes are responsible for the iterative condensation of small carboxylic acid units to build a longer acyl chain.

Fatty Acid Synthase (FAS) Pathway: In plants, fatty acid synthesis primarily occurs in the plastids and involves a Type II FAS system, which consists of a series of discrete, monofunctional enzymes. The process is initiated by a primer molecule, which is elongated by the sequential addition of two-carbon units derived from malonyl-CoA.

Polyketide Synthase (PKS) Pathway: Type I and Type III PKSs are also capable of producing a wide array of natural products, including modified fatty acids. These synthases can utilize alternative starter and extender units, leading to structural diversity, including methyl branches. The formation of the conjugated diene system could be a result of specific dehydratase and reductase domains within a PKS module.

Enzymes for Unsaturation: The creation of the conjugated double bonds at the C2 and C4 positions is a critical step. This is likely catalyzed by a specific set of desaturases and isomerases. For instance, a linoleate (B1235992) isomerase is known to convert non-conjugated dienes to conjugated ones. Oxidative stress can also lead to the formation of conjugated dienes from polyunsaturated fatty acids.

Identification of Biosynthetic Precursors and Intermediates

The biosynthesis of ethyl (2E,4E)-3-methyldeca-2,4-dienoate requires specific precursor molecules to build its unique structure.

Primer Unit for Methyl Branching: The presence of a methyl group at the C3 position suggests that the biosynthesis may not initiate with the usual acetyl-CoA primer. Instead, a three-carbon primer, propionyl-CoA , is a likely candidate. The incorporation of propionyl-CoA as a starter unit by FAS or PKS would naturally lead to a methyl branch at an odd-numbered carbon position in the growing acyl chain. Propionyl-CoA can be derived from the catabolism of certain amino acids (isoleucine, valine, methionine) or the oxidation of odd-chain fatty acids. nih.govnih.gov

Extender Units: The elongation of the carbon chain would proceed via the addition of malonyl-CoA molecules. Malonyl-CoA is synthesized from acetyl-CoA by the action of acetyl-CoA carboxylase (ACC), a key regulatory enzyme in fatty acid synthesis.

Methyl Group Donor: An alternative hypothesis for the origin of the methyl group is a post-synthesis methylation event. In this scenario, a straight-chain deca-2,4-dienoic acid intermediate would be methylated by a methyltransferase enzyme, using S-adenosyl methionine (SAM) as the universal methyl donor. nih.gov

Esterification: The final step in the biosynthesis is the esterification of the (2E,4E)-3-methyldeca-2,4-dienoic acid with ethanol. This reaction would be catalyzed by an alcohol acyltransferase.

Table 1: Potential Biosynthetic Precursors and Intermediates

| Precursor/Intermediate | Role in Biosynthesis |

|---|---|

| Propionyl-CoA | Primer unit for introducing the C3 methyl branch |

| Malonyl-CoA | Extender units for chain elongation |

| S-adenosyl methionine (SAM) | Alternative methyl group donor |

| (2E,4E)-3-methyldeca-2,4-dienoyl-CoA | Activated intermediate prior to esterification |

Isolation and Structural Confirmation from Biological Sources (e.g., Plant Metabolites)

While ethyl (2E,4E)-3-methyldeca-2,4-dienoate itself is not widely reported as a common natural product, its isomers, particularly ethyl (2E,4Z)-deca-2,4-dienoate (known as pear ester), are well-documented plant volatiles. thegoodscentscompany.comthegoodscentscompany.comebi.ac.ukresearchgate.netresearchgate.net This compound is a key component of the aroma of Bartlett pears and apples and acts as a kairomone for the codling moth (Cydia pomonella). thegoodscentscompany.comthegoodscentscompany.comebi.ac.ukresearchgate.netresearchgate.net

The isolation of such volatile esters from plant tissues typically involves solvent extraction or headspace collection techniques. Structural confirmation is achieved through a combination of analytical methods:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate the volatile compounds and obtain their mass spectra, which provides information about the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the precise arrangement of atoms, including the stereochemistry of the double bonds.

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of functional groups, such as the ester carbonyl and the carbon-carbon double bonds.

The natural occurrence of methyl-branched unsaturated esters has been reported in various plants and insects, suggesting that the biosynthetic machinery for producing such compounds is present in nature. researchgate.net

Comparative Analysis of Biosynthetic Routes for Isomeric and Methyl-Branched Dienoates

The biosynthesis of different isomers and methyl-branched dienoates likely follows similar initial pathways, with variations in the later steps of desaturation, isomerization, and primer selection.

Isomeric Dienoates: The formation of different geometric isomers, such as (2E,4Z) versus (2E,4E), is determined by the stereospecificity of the enzymes involved in creating the double bonds. Isomerases can play a role in converting one isomer to another. The specific desaturases and their positions of action on the acyl chain are key determinants of the final double bond configuration.

Methyl-Branched Dienoates: The biosynthesis of methyl-branched fatty acids can occur through several routes:

Use of Branched-Chain Primers: As mentioned, propionyl-CoA can serve as a primer to introduce a methyl group. Other branched-chain amino acid degradation products can also act as primers.

Methylmalonyl-CoA as an Extender Unit: Fatty acid synthase has been shown to be capable of incorporating methylmalonyl-CoA in place of malonyl-CoA, leading to the formation of methyl-branched fatty acids. portlandpress.com

Post-Synthesis Methylation: A C-methyltransferase could add a methyl group from SAM to a pre-formed fatty acid chain.

The specific pathway utilized likely depends on the organism and the specific compound being synthesized. The diversity of fatty acid-derived natural products in plants suggests a flexible and adaptable enzymatic machinery. nih.gov

Table 2: Key Enzymes in the Putative Biosynthesis of Ethyl (2E,4E)-3-methyldeca-2,4-dienoate

| Enzyme Class | Specific Function |

|---|---|

| Acyl-CoA Carboxylase | Synthesizes malonyl-CoA |

| Fatty Acid Synthase (FAS) / Polyketide Synthase (PKS) | Catalyzes chain elongation |

| β-Ketoacyl-ACP Synthase (KAS) | Condensation of primer and extender units |

| Dehydratase | Creates double bonds |

| Enoyl-ACP Reductase | Reduces double bonds |

| Desaturase | Introduces unsaturation at specific positions |

| Isomerase | Alters the geometry of double bonds |

| Methyltransferase | Potentially adds the methyl group from SAM |

No Publicly Available Research Found for Ethyl (2E,4E)-3-methyldeca-2,4-dienoate

Extensive searches for scientific literature concerning the biological activity and ecological significance of the specific chemical compound ethyl (2E,4E)-3-methyldeca-2,4-dienoate have yielded no results. The available research focuses almost exclusively on a structurally similar but distinct compound, ethyl (2E,4Z)-deca-2,4-dienoate , commonly known as the pear ester.

The presence of a methyl group at the third position (3-methyl) and the specific stereochemistry (2E,4E) in the requested compound define a unique molecule for which there is no published data related to its role as a kairomone, its pheromonal functions, or its interaction with insect chemoreceptors.

Therefore, it is not possible to provide an article on the biological and ecological significance of ethyl (2E,4E)-3-methyldeca-2,4-dienoate based on the current body of scientific literature. All relevant published studies investigate the pear ester, which lacks the 3-methyl substitution and has a different isomeric configuration.

Biological Activity and Ecological Significance of Ethyl 2e,4e 3 Methyldeca 2,4 Dienoate

Structure Activity Relationship Sar Studies of Ethyl 2e,4e 3 Methyldeca 2,4 Dienoate and Analogues

Impact of Dienyl Stereochemistry on Biological Potency

The stereochemistry of the conjugated diene system in 2,4-dienoates is a paramount determinant of their juvenile hormone activity. For a wide range of JH analogues, the (2E,4E)-configuration is optimal for eliciting a strong biological response. This preference is attributed to the specific conformational requirements of the juvenile hormone receptor binding pocket. While direct comparative studies on all stereoisomers of ethyl 3-methyldeca-2,4-dienoate are not extensively documented in publicly available literature, the established principles for related, highly active juvenoids such as methoprene (B1676399) and hydroprene (B1673459), which also possess a (2E,4E)-dienoate system, strongly suggest a similar stereochemical preference.

The geometric isomers of the dienoate moiety—(2E,4E), (2Z,4E), (2E,4Z), and (2Z,4Z)—can adopt significantly different three-dimensional shapes, which in turn affects their ability to bind effectively to the target receptor. The (2E,4E) isomer typically presents a more extended and linear conformation, which is thought to fit more snugly into the hydrophobic binding pocket of the JH receptor. Any deviation from this stereochemistry, such as the introduction of a Z-configured double bond, would introduce a "kink" in the molecule's backbone, potentially leading to steric clashes and a decrease in binding affinity.

Table 1: Postulated Impact of Dienyl Stereochemistry on the Biological Potency of Ethyl 3-Methyldeca-2,4-dienoate

| Stereoisomer | Postulated Biological Potency | Rationale |

| (2E,4E) | High | Optimal extended conformation for receptor binding, based on SAR of related juvenoids. |

| (2Z,4E) | Low to Moderate | Introduction of a Z-bond at C2 likely disrupts the optimal conformation for receptor fit. |

| (2E,4Z) | Low to Moderate | The C4-Z-bond would alter the overall molecular shape, likely reducing binding affinity. |

| (2Z,4Z) | Low | The presence of two Z-bonds would lead to a significantly different and likely less favorable conformation for the JH receptor. |

Effects of Alkyl Chain Length and Specific Branching (e.g., at C-3 position)

Alkyl Chain Length: The length of the alkyl chain influences how well the molecule fits within the receptor's binding site. For many juvenile hormone mimics, there is an optimal chain length that maximizes van der Waals interactions with the hydrophobic amino acid residues of the receptor. Chains that are too short may not fully occupy the binding pocket, leading to weaker binding, while chains that are too long may extend beyond the pocket, also resulting in a loss of affinity. In the case of ethyl (2E,4E)-3-methyldeca-2,4-dienoate, the decanoate (B1226879) skeleton represents a specific chain length that has been identified in other biologically active compounds. Altering this to, for example, an octanoate (B1194180) or dodecanoate, would be expected to impact potency.

Branching at the C-3 Position: The methyl group at the C-3 position is a key structural feature of ethyl (2E,4E)-3-methyldeca-2,4-dienoate and is also present in highly potent juvenoids like methoprene. This methyl group can serve several functions. It may contribute to a specific, favorable conformation of the dienoate system, enhance binding through hydrophobic interactions, and potentially protect the molecule from rapid metabolic degradation. The presence and nature of the substituent at the C-3 position are critical. Replacing the methyl group with a hydrogen atom would likely decrease activity, while introducing larger alkyl groups could either enhance or diminish potency depending on the steric constraints of the receptor.

Table 2: Predicted Effects of Modifications to the Alkyl Chain and C-3 Branching on the Biological Activity of Ethyl (2E,4E)-3-Methyldeca-2,4-dienoate Analogues

| Analogue Modification | Predicted Impact on Biological Activity | Rationale |

| Shorter alkyl chain (e.g., octanoate) | Potentially lower | Incomplete occupation of the receptor's hydrophobic pocket. |

| Longer alkyl chain (e.g., dodecanoate) | Potentially lower | Steric hindrance as the chain may extend beyond the binding site. |

| Removal of C-3 methyl group | Likely lower | Loss of favorable hydrophobic interactions and potential conformational changes. |

| Larger C-3 alkyl group (e.g., ethyl) | Variable | Could enhance hydrophobic interactions if the receptor can accommodate the larger group; otherwise, could decrease activity due to steric clash. |

Computational Approaches to Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool for understanding the relationship between the chemical structure of a series of compounds and their biological activity. For juvenile hormone analogues, QSAR studies have been instrumental in identifying the key molecular descriptors that govern their potency.

While specific QSAR models for ethyl (2E,4E)-3-methyldeca-2,4-dienoate are not readily found in published literature, general QSAR studies on 2,4-dienoates have highlighted the importance of several physicochemical properties. nih.gov These often include:

Topological descriptors: These relate to the connectivity and branching of the molecule.

Geometric descriptors: These describe the three-dimensional shape of the molecule.

Electronic descriptors: These pertain to the distribution of electrons within the molecule, influencing properties like polarity and the potential for hydrogen bonding.

A hypothetical QSAR study on a series of ethyl (2E,4E)-3-methyldeca-2,4-dienoate analogues would likely involve synthesizing a library of related compounds with systematic variations in the alkyl chain and substituents. The biological activity of these compounds would be determined through bioassays, and then a mathematical model would be developed to correlate the structural variations with the observed activity. Such a model could then be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent insect growth regulators.

Comparative Biological Efficacy with Other Dienoate Isomers and Derivatives

The biological efficacy of ethyl (2E,4E)-3-methyldeca-2,4-dienoate is best understood when compared to other dienoate isomers and well-known juvenoid derivatives.

Comparison with other Stereoisomers: As discussed in section 5.1, the (2E,4E) isomer is anticipated to be the most active. The (2E,4Z), (2Z,4E), and (2Z,4Z) isomers are expected to exhibit significantly lower juvenile hormone activity. This is a common trend observed for many classes of juvenoids, where the trans,trans (or E,E) geometry of the diene is a prerequisite for high potency.

Comparison with other Dienoate Derivatives: The potency of ethyl (2E,4E)-3-methyldeca-2,4-dienoate can be benchmarked against established insect growth regulators that share the dienoate pharmacophore.

Hydroprene (Ethyl (2E,4E)-3,7,11-trimethyldodeca-2,4-dienoate): This compound is a well-known insect growth regulator. A direct comparison would be insightful. The longer, branched alkyl chain of hydroprene may confer different species selectivity and potency compared to the n-hexyl chain of ethyl (2E,4E)-3-methyldeca-2,4-dienoate.

Methoprene (Isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate): Methoprene is another highly potent juvenoid. It differs from ethyl (2E,4E)-3-methyldeca-2,4-dienoate in both the ester group (isopropyl vs. ethyl) and the structure of the alkyl chain, which includes a methoxy (B1213986) group at the terminus. This terminal polar group is known to be important for the activity of methoprene, and its absence in ethyl (2E,4E)-3-methyldeca-2,4-dienoate would likely result in different biological activity profiles.

Table 3: Hypothetical Comparative Efficacy of Ethyl (2E,4E)-3-Methyldeca-2,4-dienoate and Related Compounds

| Compound | Key Structural Features | Expected Relative Potency |

| Ethyl (2E,4E)-3-methyldeca-2,4-dienoate | C10 chain, C3-methyl | Moderate to High |

| Ethyl (2Z,4E)-3-methyldeca-2,4-dienoate | (2Z,4E) stereochemistry | Low |

| Hydroprene | C12 chain, C3, C7, C11-trimethyl | High |

| Methoprene | C12 chain, C3, C7, C11-trimethyl, C11-methoxy, isopropyl ester | Very High |

Advanced Analytical Characterization and Methodological Innovations

High-Resolution Spectroscopic Techniques for Structural Elucidation (NMR, Mass Spectrometry, Infrared Spectroscopy)

No specific Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or Infrared (IR) spectroscopy data for ethyl (2E,4E)-3-methyldeca-2,4-dienoate could be located in the available scientific literature. While general principles of these techniques can be applied to predict theoretical values, the lack of experimental data prevents a detailed and accurate description of its spectroscopic characteristics. For comparison, the NIST WebBook provides spectral data for related, but structurally different, compounds like ethyl (2E,4E)-2,4-hexadienoate. nist.gov

Chromatographic Method Development for Isomer Separation and Purity Determination (HPLC, GC)

Research on the separation of geometric isomers of the closely related ethyl 2,4-decadienoate has been published. researchgate.net These studies demonstrate successful separation using techniques such as gas chromatography (GC) with a VOCOL capillary column and high-performance liquid chromatography (HPLC) on a nonpolar reversed-phase C18 column with silver ions in the mobile phase. researchgate.net It is plausible that similar chromatographic methods could be adapted for the separation and purity determination of ethyl (2E,4E)-3-methyldeca-2,4-dienoate and its potential isomers. However, specific method development and validation data for the 3-methyl substituted compound are not available.

Investigation of Isomerization Processes (e.g., Photoisomerization Kinetics)

The investigation of isomerization processes for ethyl (2E,4E)-3-methyldeca-2,4-dienoate has not been specifically reported. Studies on the photoisomerization of ethyl trans-2,cis-4-decadienoate have shown that UV irradiation can lead to the formation of other geometric isomers. researchgate.net This suggests that ethyl (2E,4E)-3-methyldeca-2,4-dienoate may also be susceptible to isomerization under certain conditions, but kinetic studies and detailed process investigations for this specific compound are absent from the literature. The presence of a methyl group at the 3-position could influence the electronic and steric properties, potentially affecting the isomerization kinetics compared to the unsubstituted analogue. canada.canih.gov

Development of Bioassay-Guided Fractionation and Identification Protocols

Bioassay-guided fractionation is a common strategy for identifying biologically active compounds, including insect hormones and their analogues. nih.govtaylorfrancis.com This process involves separating chemical mixtures into fractions and testing the biological activity of each fraction to guide further purification and identification. While the synthesis of ethyl (2E,4E)-3-methyldeca-2,4-dienoate was reported in the context of its activity as an insect juvenile hormone analogue, no specific bioassay-guided fractionation protocols leading to its identification from a natural source have been described in the available literature. General methods for the quantification of juvenile hormones and their precursors have been developed, often involving HPLC coupled with a fluorescent detector. nih.gov

Emerging Research Directions and Unexplored Avenues

Discovery of Novel and Efficient Synthetic Pathways

The complex structure of ethyl (2E,4E)-3-methyldeca-2,4-dienoate, characterized by a conjugated diene system and a methyl branch at the C3 position, presents a significant challenge for chemical synthesis. The primary goal is to develop pathways that are not only high-yielding but also highly stereoselective, ensuring the precise (2E,4E) geometry, which is critical for biological activity.

Current synthetic routes for similar conjugated dienoates often rely on multi-step processes such as the Wittig reaction, Horner-Wadsworth-Emmons olefination, or transition metal-catalyzed cross-coupling reactions (e.g., Heck or Suzuki couplings). While effective, these methods can sometimes suffer from low stereoselectivity, harsh reaction conditions, or the use of expensive reagents.

Unexplored Avenues:

Catalytic Asymmetric Synthesis: A primary frontier is the development of catalytic asymmetric methods to control the molecule's geometry. Research could focus on novel transition-metal catalysts or organocatalysts that can construct the diene backbone with high fidelity in a single step.

Biocatalysis: The use of enzymes (biocatalysis) to perform key synthetic steps is a largely unexplored but promising area. Lipases could be screened for efficient and selective esterification in the final step, or other enzymes could be engineered to construct the carbon skeleton itself.

Flow Chemistry: Applying continuous flow chemistry could optimize reaction conditions, improve safety, and facilitate scalable production, which is essential for the commercialization of pheromone-based pest control products. A synthesis of an analogue, (2ξ,4E)-3-methyldeca-2,4-dienoic acid ethyl ester, highlights the feasibility of constructing this core structure, but a dedicated, efficient, and stereoselective synthesis for the specific pheromone is still needed. researchgate.net

Comprehensive Elucidation of Enzyme-Mediated Biosynthetic Routes

The de novo biosynthesis of pheromones in insects is a complex enzymatic cascade. For many stink bugs, pheromones are derived from fatty acid or isoprenoid pathways. nih.gov The methyl branch in ethyl (2E,4E)-3-methyldeca-2,4-dienoate suggests its origin from the fatty acid synthesis pathway, likely involving the incorporation of a propionate (B1217596) unit via methylmalonyl-CoA instead of the usual acetate (B1210297) unit from acetyl-CoA. rsc.org

While this general origin is hypothesized, the specific enzymes—the synthases, desaturases, reductases, and transferases—responsible for its production in P. stali are unknown. The typical pathway for fatty-acid-derived pheromones involves de novo synthesis of a saturated fatty acyl-CoA, followed by specific desaturation, chain modification, reduction to an alcohol, and subsequent esterification or oxidation. nih.gov

Unexplored Avenues:

Transcriptomics and Functional Genomics: A comprehensive transcriptomic analysis of the pheromone glands of male P. stali compared to other tissues and female glands would be a powerful tool to identify candidate genes encoding the biosynthetic enzymes.

Enzyme Characterization: Once identified, these candidate genes can be expressed in heterologous systems (like yeast or insect cell lines) for functional characterization. nih.gov This would confirm their roles in producing the specific chain length, the methyl branch, the conjugated diene system, and the final ethyl ester.

Regulatory Mechanisms: The endocrine regulation of pheromone production is another key area. Research is needed to determine if, like in other insects, Juvenile Hormone (JH) or Pheromone Biosynthesis Activating Neuropeptide (PBAN) triggers the biosynthetic cascade in P. stali. nih.gov

Table 1: Proposed Research Plan for Elucidating Biosynthetic Pathway

| Research Phase | Objective | Methodology | Expected Outcome |

|---|---|---|---|

| Phase 1: Gene Discovery | Identify candidate genes involved in the pheromone biosynthesis. | Differential transcriptomics (RNA-Seq) of male P. stali pheromone glands versus other tissues. | A list of differentially expressed genes, including putative fatty acid synthases, desaturases, reductases, etc. |

| Phase 2: Functional Validation | Confirm the function of candidate enzymes. | Heterologous expression of genes in yeast or insect cells followed by GC-MS analysis of products. | Confirmation of enzyme roles in creating the methyl-branched, conjugated diene structure. |

| Phase 3: Pathway Reconstruction | Elucidate the complete enzymatic sequence. | In vitro assays with purified enzymes and pathway intermediates. | A validated, step-by-step model of the biosynthetic pathway from primary metabolites to the final pheromone. |

| Phase 4: Regulatory Analysis | Understand the hormonal control of biosynthesis. | In vivo experiments involving hormone application (e.g., methoprene (B1676399), a JH analog) and subsequent pheromone quantification. | Identification of the hormonal triggers for pheromone production. |

Broader Investigation of Inter- and Intra-species Ecological Roles

The primary known role of ethyl (2E,4E)-3-methyldeca-2,4-dienoate is as an intraspecific aggregation pheromone for P. stali, attracting both males and females. jst.go.jp However, the chemical communication landscape in any ecosystem is complex, and semiochemicals often have multiple, context-dependent roles.

A related compound from P. stali, methyl (2E,4E,6Z)-2,4,6-decatrienoate (MDT), is a known kairomone that acts as a synergist for the aggregation pheromone of the brown marmorated stink bug (Halyomorpha halys). researchgate.netnih.gov This cross-species activity is common among pentatomids and highlights the potential for ethyl (2E,4E)-3-methyldeca-2,4-dienoate to have broader ecological functions. mdpi.com

Unexplored Avenues:

Kairomonal Effects: Field and laboratory studies are needed to systematically screen for the attraction or repellency of ethyl (2E,4E)-3-methyldeca-2,4-dienoate to other sympatric species, including other stink bugs, predators, and parasitoids. This could reveal its function as a kairomone (benefiting the receiver) or an allomone (benefiting the emitter).

Synergism and Antagonism: The interaction of this compound with other semiochemicals is a critical research area. Investigating its combination with other pheromones (like MDT) or host plant volatiles could reveal synergistic or antagonistic effects that modulate insect behavior.

Dose-Response and Ratio Effects: The behavioral response of P. stali and other insects to different concentrations and isomeric ratios of the pheromone is not fully understood. Such studies are vital for optimizing lures for monitoring and control. plantprotection.pl

Advanced Neuroethological Studies of Olfactory Processing

The perception of a semiochemical begins with its detection by specialized olfactory receptor neurons (ORNs) housed in sensilla, typically on the insect's antennae. nih.gov These neurons express specific odorant receptors (ORs) that bind to the chemical, initiating a neural signal. This signal is then processed in the primary olfactory center of the brain, the antennal lobe. mpg.decnrs.fr While the morphology of antennal sensilla in P. stali has been studied, the specific neural mechanisms for processing ethyl (2E,4E)-3-methyldeca-2,4-dienoate are unknown. researchgate.net

Unexplored Avenues:

Receptor Identification: A key goal is to identify the specific OR in P. stali that detects this pheromone. This can be achieved by combining electrophysiological techniques, such as single-sensillum recording (SSR), with molecular methods to identify the ORs expressed in responsive neurons.

Neural Coding in the Antennal Lobe: Using advanced imaging techniques like in-vivo calcium imaging, researchers can visualize the spatial patterns of neural activity in the antennal lobe that are elicited by the pheromone. This would reveal how the insect brain encodes the signal's quality, intensity, and temporal structure.

Comparative Neuroethology: Comparing the neural responses to ethyl (2E,4E)-3-methyldeca-2,4-dienoate in P. stali with the responses in other cross-attracted species (like H. halys) could provide insights into the evolution of olfactory systems and how the same signal can be interpreted by different species. mpg.de

Application of In Silico Methods for Predictive Biology and Design

In silico, or computational, approaches are revolutionizing chemical ecology by accelerating the discovery and design of novel semiochemicals. mdpi.com Methods like quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can predict the biological activity of compounds by modeling their interaction with olfactory proteins. nih.govnih.gov

"Computational reverse chemical ecology" is an emerging paradigm where olfactory receptors are used as virtual targets to screen large chemical libraries for new, potent agonists or antagonists. nih.govresearchgate.net

Unexplored Avenues:

Olfactory Receptor Modeling: Once the sequence of the specific OR for ethyl (2E,4E)-3-methyldeca-2,4-dienoate is identified, homology modeling or machine learning approaches can be used to predict its three-dimensional structure. nih.govbiorxiv.org

Virtual Screening and Ligand Design: With a structural model of the receptor, researchers can perform virtual screening of chemical libraries to identify novel compounds that bind to it. This could lead to the discovery of super-agonists (more potent attractants) or antagonists that could block the perception of the pheromone, offering a new avenue for mating disruption or repellency.

Predicting Cross-Reactivity: In silico models can be used to predict the binding affinity of ethyl (2E,4E)-3-methyldeca-2,4-dienoate to the ORs of non-target species, including beneficial insects, helping to assess the ecological specificity of pheromone-based control strategies before their widespread application.

Q & A

Basic Research Questions

Q. What synthetic methods are effective for preparing ethyl (2E,4E)-3-methyldeca-2,4-dienoate with high stereochemical control?

- Methodological Answer : A Wittig reaction is a robust approach for synthesizing conjugated dienoates. For example, triphenylphosphonium ylides (e.g., derived from triphenyl[1-(pyren-1-yl)ethyl]phosphonium bromide) can react with α,β-unsaturated carbonyl precursors under anhydrous conditions. Using n-butyllithium as a base and maintaining temperatures below 0°C ensures controlled ylide formation, minimizing side reactions. Post-synthesis, purification via preparative thin-layer chromatography (PTLC) with petroleum ether/ethyl acetate (30:1) achieves high stereoselectivity (>95% β:α ratio) .

Q. How can the stereochemistry and purity of ethyl (2E,4E)-3-methyldeca-2,4-dienoate be verified?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. The coupling constants (J values) of olefinic protons (e.g., J = 16.6 Hz for trans double bonds) confirm the (2E,4E) configuration. High-resolution mass spectrometry (HRMS) validates molecular weight, while reverse-phase HPLC (e.g., Newcrom R1 column) using acetonitrile/water gradients resolves stereoisomeric impurities. PTLC Rf values (e.g., 0.33 in petroleum ether/ethyl acetate) provide additional purity metrics .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is effective for volatile derivatives. For non-volatile samples, reverse-phase HPLC coupled with UV detection (λ = 210–260 nm) offers high sensitivity. Calibration curves using purified standards ensure quantitative accuracy. LogP values (~4.48) guide solvent selection for extraction and chromatographic separation .

Advanced Research Questions

Q. How do reaction conditions influence product distribution in catalytic metathesis involving ethyl (2E,4E)-3-methyldeca-2,4-dienoate?

- Methodological Answer : Catalyst choice (e.g., Grubbs vs. Hoveyda-type) and substrate ratios determine selectivity. For example, Grubbs catalysts may favor cross-metathesis (CM) with alkenes, while isomerization side reactions (e.g., forming ethyl (2E,4E)-3-methylhexa-2,4-dienoate) occur under prolonged reaction times. Kinetic studies using in situ NMR or GC-MS monitoring identify optimal conditions (e.g., 25°C, 2 hr) to suppress byproducts .

Q. What enzymatic pathways degrade structurally related dienoates, and how can these be exploited for bioremediation studies?

- Methodological Answer : Hydrolases like EC 3.7.1.13 (2-hydroxy-6-oxo-6-(2-aminophenyl)hexa-2,4-dienoate hydrolase) cleave conjugated dienoates into aromatic acids (e.g., anthranilate). Assays involve incubating the compound with purified enzyme in phosphate buffer (pH 7.0) at 30°C, followed by HPLC analysis to quantify hydrolysis products. Site-directed mutagenesis of catalytic residues (e.g., Ser-His-Asp triad) elucidates substrate specificity .

Q. How does ethyl (2E,4E)-3-methyldeca-2,4-dienoate interact with insect olfactory systems, and what experimental models validate its role as a kairomone?

- Methodological Answer : Electroantennographic (EAG) assays with codling moth (Cydia pomonella) antennae demonstrate dose-dependent depolarization responses. Field trials using traps baited with 1–10 µg of the compound show attraction rates correlating with wind tunnel behavioral assays. Molecular docking studies model interactions with odorant-binding proteins (OBPs), identifying key hydrophobic residues (e.g., Phe118) for binding .

Q. What strategies mitigate synthetic challenges in large-scale dienoate production, such as regioselectivity and yield optimization?

- Methodological Answer : Computational chemistry (e.g., DFT calculations) predicts transition-state energies for competing reaction pathways. For example, steric effects from the 3-methyl group favor β-addition in Wittig reactions. Continuous-flow reactors enhance yield by maintaining precise temperature control and reducing decomposition. Design of experiments (DoE) models (e.g., response surface methodology) optimize solvent polarity and catalyst loading .

Data Contradiction and Resolution

Q. Discrepancies in reported bioactivity: Why do some studies show ethyl (2E,4E)-3-methyldeca-2,4-dienoate as a potent attractant, while others observe no effect?

- Methodological Answer : Variability arises from differences in stereochemical purity (e.g., Z/E isomer contamination) and formulation matrices (e.g., polyethylene caps vs. rubber septa). Re-evaluate bioassays using HPLC-validated samples (>98% purity) and standardized release devices. Meta-analysis of field data across geographic populations accounts for species-specific receptor polymorphisms .

Q. Conflicting NMR assignments for olefinic protons: How can researchers resolve ambiguities?

- Methodological Answer : Combine 2D NMR techniques (e.g., COSY, NOESY) to correlate coupling networks and spatial proximities. Compare experimental data with computed chemical shifts (e.g., DFT/B3LYP/6-311+G(d,p)). For example, NOESY cross-peaks between the 3-methyl group and C4 proton confirm the (2E,4E) configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.